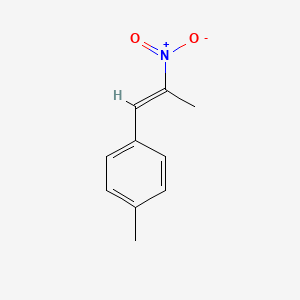

4-Methyl-beta-methyl-beta-nitrostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93684. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKFDNFWPBWEKO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29816-55-5 | |

| Record name | NSC93684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BETA,4-DIMETHYL-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Chemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthetic approaches for 4-Methyl-β-methyl-β-nitrostyrene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource for laboratory use and further investigation.

Core Chemical and Physical Properties

4-Methyl-β-methyl-β-nitrostyrene, a derivative of nitrostyrene, possesses distinct chemical and physical characteristics that are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| CAS Number | 52287-56-6 | [1] |

| Melting Point | 51-53 °C | [3] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. |

Table 1: Key Chemical and Physical Properties of 4-Methyl-β-methyl-β-nitrostyrene.

Molecular and Spectroscopic Data

The structural identity of 4-Methyl-β-methyl-β-nitrostyrene is confirmed through various spectroscopic techniques. The following table summarizes its key molecular identifiers and available spectral data.

| Identifier/Spectrum | Data | Source |

| IUPAC Name | 1-Methyl-4-[(1Z)-2-nitro-1-propenyl]benzene | [3] |

| Synonyms | trans-4-Methyl-β-methyl-β-nitrostyrene, 4-Methylphenylnitropropene | [1][3][4] |

| InChI | InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7- | [1] |

| InChIKey | JEKFDNFWPBWEKO-CLFYSBASSA-N | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C=C(C)N(=O)=O | |

| Infrared (IR) Spectrum | Data available in the NIST WebBook | [1] |

| Mass Spectrum (EI) | Data available in the NIST WebBook | [1][5] |

Table 2: Molecular Identifiers and Spectroscopic Data for 4-Methyl-β-methyl-β-nitrostyrene.

Synthesis of β-Nitrostyrenes: Experimental Protocol

The synthesis of β-nitrostyrenes, including 4-Methyl-β-methyl-β-nitrostyrene, is most commonly achieved through a Henry condensation reaction between an aromatic aldehyde or ketone and a nitroalkane. Below is a generalized, adaptable protocol for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene from 4-methylacetophenone and nitromethane.

General Procedure: Base-Catalyzed Condensation

This procedure is a common and effective method for the synthesis of β-methyl-β-nitrostyrenes.

Materials and Reagents:

-

4-Methylacetophenone

-

Nitromethane

-

A primary amine (e.g., benzylamine, n-butylamine) or ammonium acetate as a catalyst

-

Glacial acetic acid or another suitable solvent (e.g., toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Experimental Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Addition of Reagents: Add an excess of nitromethane (e.g., 3-5 equivalents) to the solution. Subsequently, add the catalyst. If using a primary amine, approximately 0.1-0.2 equivalents are typically sufficient. If using ammonium acetate, it is often used in larger quantities, sometimes as a co-solvent with acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the specific substrates and catalyst used.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was conducted in acetic acid, the mixture can be poured over ice-water, which may cause the product to precipitate. The precipitate can then be collected by vacuum filtration. If the reaction was done in a non-acidic solvent, the mixture should be washed with water and brine. An acidic wash (e.g., with dilute HCl) may be necessary to remove the amine catalyst.

-

Extraction and Drying: If no precipitation occurs, extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 4-Methyl-β-methyl-β-nitrostyrene can then be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the crystalline solid should also be determined.

Biological and Pharmacological Context

While specific signaling pathways for 4-Methyl-β-methyl-β-nitrostyrene are not extensively documented, the broader class of β-nitrostyrene derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[6]

The biological effects of nitrostyrenes are often attributed to their electrophilic nature, which allows them to react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This can lead to the modulation of various cellular processes. For instance, some β-nitrostyrene derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.[6] Furthermore, studies have explored the structure-activity relationships of these compounds, indicating that substitutions on both the phenyl ring and the β-carbon of the nitrovinyl group can significantly influence their biological potency and selectivity.[7][8] Researchers in drug development may find 4-Methyl-β-methyl-β-nitrostyrene to be a valuable scaffold for the design and synthesis of novel therapeutic agents.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-β-methyl-β-nitrostyrene.

Caption: A flowchart of the synthesis and purification process for 4-Methyl-β-methyl-β-nitrostyrene.

References

- 1. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]

- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Methyl-β-methyl-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-β-methyl-β-nitrostyrene, a valuable chemical intermediate. The primary focus is on the Henry condensation reaction, detailing various catalytic systems and reaction conditions. This document includes detailed experimental protocols, a comparative analysis of different synthetic methods, and visualizations of the reaction pathway and experimental workflow to aid in laboratory application.

Introduction

4-Methyl-β-methyl-β-nitrostyrene, systematically named 1-(4-methylphenyl)-2-nitropropene, is an organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of nitrostyrene, it serves as a versatile precursor for the synthesis of various target molecules, including substituted phenethylamines and other pharmacologically active compounds. The presence of the nitro group and the conjugated double bond makes it a highly reactive and useful building block for carbon-carbon and carbon-nitrogen bond formation.

The most common and direct route for the synthesis of 4-methyl-β-methyl-β-nitrostyrene is the Henry condensation reaction (also known as the nitroaldol reaction) between 4-methylbenzaldehyde (p-tolualdehyde) and nitroethane.[1][2][3] This reaction is typically catalyzed by a base, and various methodologies have been developed employing different catalysts, solvents, and reaction conditions to optimize yield and purity.[1][4]

This guide will explore the prevalent synthesis methods, providing detailed protocols and quantitative data to assist researchers in selecting and implementing the most suitable procedure for their needs.

The Henry Condensation Reaction: Mechanism and Pathway

The synthesis of 4-methyl-β-methyl-β-nitrostyrene proceeds via a two-step sequence within the Henry reaction framework: a nitroaldol addition followed by dehydration.

-

Nitroaldol Addition: A basic catalyst abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[1] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, leading to the formation of a β-nitro alcohol intermediate.

-

Dehydration: The β-nitro alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final product, 4-methyl-β-methyl-β-nitrostyrene. This step is often facilitated by the reaction conditions, particularly when heated in the presence of an acid or base, which drives the reaction to completion.[1]

Comparative Analysis of Synthesis Methods

The choice of catalyst and solvent system significantly impacts the reaction time, temperature, and overall yield of the synthesis. The following table summarizes various methods for the synthesis of 4-methyl-β-methyl-β-nitrostyrene and its close analogs.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | n-Butylamine | Ethanol | Reflux | 8 hours | 64 | [4] |

| Benzaldehyde | Cyclohexylamine | Acetic Acid | 100 | 6 hours | 62 | [4] |

| Benzaldehyde | Ammonium Acetate | Nitroethane | Reflux | 5 hours | 63 | [5] |

| Benzaldehyde | Methylamine | Isopropyl Alcohol | "Slightly heated" | 4 hours | 81 | [4] |

| 4-Fluorobenzaldehyde | n-Butylamine | None | Room Temp. | 20 days | 79 | [6] |

| 3,4-Methylenedioxybenzaldehyde | n-Butylamine | None | Room Temp. | 6 days | 87 | [6] |

| Substituted Benzaldehydes (general) | Ammonium Acetate | Acetic Acid | Reflux | 2 hours | 20-95 | [7] |

| 3-Hydroxybenzaldehyde | Ammonium Acetate | Acetic Acid | 80 | 2 hours | 75 | [8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of β-nitrostyrenes, which can be adapted for the preparation of 4-methyl-β-methyl-β-nitrostyrene using 4-methylbenzaldehyde as the starting material.

Method 1: Ammonium Acetate in Acetic Acid

This method is a robust and generally applicable procedure for a variety of substituted benzaldehydes.[7]

Reagents:

-

4-Methylbenzaldehyde

-

Nitroethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ice-water

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (1 equivalent), nitroethane (1.5-2 equivalents), and ammonium acetate (0.4 equivalents).

-

Add glacial acetic acid to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-5 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-water with stirring.

-

The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield yellow crystals of 4-methyl-β-methyl-β-nitrostyrene.

Method 2: n-Butylamine Catalysis (Solvent-Free)

This method is a milder, solvent-free approach that can provide high yields, although it may require longer reaction times.[6]

Reagents:

-

4-Methylbenzaldehyde

-

Nitroethane

-

n-Butylamine

-

Deionized Water

-

Isopropyl Alcohol (for recrystallization)

Procedure:

-

In a suitable flask, mix 4-methylbenzaldehyde (1 equivalent) and nitroethane (1 equivalent).

-

Add n-butylamine (0.05 equivalents) to the mixture. The solution should turn yellow.

-

Swirl the flask to ensure homogeneity and then store it in a dark place at room temperature.

-

Allow the reaction to proceed for several days. The progress can be monitored by the formation of a solid crystalline mass. The reaction time can vary depending on the specific substrate.

-

Once the reaction is complete (indicated by the solidification of the mixture), break up the solid product.

-

Wash the crude product with cold deionized water.

-

Collect the solid by vacuum filtration and purify by recrystallization from boiling isopropyl alcohol to obtain pure 4-methyl-β-methyl-β-nitrostyrene.

Method 3: Cyclohexylamine in Acetic Acid

This protocol utilizes cyclohexylamine as the catalyst in an acidic medium.

Reagents:

-

4-Methylbenzaldehyde

-

Nitroethane

-

Cyclohexylamine

-

Glacial Acetic Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 4-methylbenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.4 equivalents) and cyclohexylamine (1.3 equivalents).

-

Heat the mixture in a water bath at 100 °C for 6 hours.

-

After heating, cool the reaction mixture and dilute it with a small amount of water.

-

Allow the mixture to stand, preferably overnight in a cool place, to facilitate crystallization.

-

Collect the resulting crystals by vacuum filtration and air dry them.

-

Recrystallize the crude product from ethanol to yield pure 4-methyl-β-methyl-β-nitrostyrene.[4]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 4-methyl-β-methyl-β-nitrostyrene is depicted below.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

4-Methylbenzaldehyde, nitroethane, and the amine catalysts are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

-

The product, 4-methyl-β-methyl-β-nitrostyrene, is expected to be an irritant. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of 4-methyl-β-methyl-β-nitrostyrene is readily achievable through the Henry condensation reaction. The choice of catalyst and reaction conditions allows for flexibility in experimental design, with methods ranging from rapid, high-temperature reflux to slower, room-temperature procedures. The protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]

- 5. scribd.com [scribd.com]

- 6. High-yielding nitropropenes with n-butylamine. , Hive Methods Discourse [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. DE3209789A1 - Process for the preparation of 1-(3-hydroxyphenyl)-2-nitropropene (1) - Google Patents [patents.google.com]

An In-depth Technical Guide on the (E/Z)-Isomerism of 4-Methyl-β-methyl-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E/Z)-isomerism of 4-Methyl-β-methyl-β-nitrostyrene, a substituted β-nitrostyrene with potential applications in medicinal chemistry. The presence of a β-methyl group introduces a chiral center and the possibility of geometric isomerism, which can significantly influence the compound's biological activity. This document details the synthetic methodologies, stereochemical considerations, and known biological implications of this class of compounds.

Introduction to β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl ring through a carbon-carbon double bond. They serve as versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, enabling a wide range of chemical transformations.

The biological significance of β-nitrostyrene derivatives is well-documented, with reports of their antimicrobial, anti-inflammatory, and anticancer activities. The introduction of substituents on both the phenyl ring and the β-carbon of the nitrovinyl group can modulate these biological effects. Specifically, the presence of a β-methyl group, as in 4-Methyl-β-methyl-β-nitrostyrene, has been shown to enhance the biological potency of certain derivatives.

Synthesis and (E/Z)-Isomerism

The primary route for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene is the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[1] In this case, 4-methylbenzaldehyde is reacted with nitroethane. The reaction proceeds through a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the final nitrostyrene product.

The stereochemical outcome of the Henry reaction, specifically the ratio of the (E) and (Z) isomers of the resulting β-nitrostyrene, is influenced by several factors including the choice of base, solvent, and reaction temperature.[1] While the (E)-isomer is generally the thermodynamically more stable product, specific reaction conditions can be tailored to favor the formation of the (Z)-isomer.

One study on the synthesis of a related compound, α-methylstyrene, reported the formation of a 6:1 mixture of (E) and (Z) isomers, which were successfully separated using column chromatography.[2] This suggests that chromatographic techniques are a viable method for isolating the individual isomers of 4-Methyl-β-methyl-β-nitrostyrene.

Logical Workflow for Synthesis and Isomer Separation

Caption: Synthetic workflow for 4-Methyl-β-methyl-β-nitrostyrene and subsequent isomer separation.

Experimental Protocols

General Synthesis of (E)-1-methyl-4-(2-nitrovinyl)benzene

This protocol can serve as a starting point for the synthesis of the target compound by substituting nitromethane with nitroethane.

Materials:

-

4-methylbenzaldehyde

-

Nitromethane (substitute with nitroethane for the target compound)

-

Sulfated Zirconia (catalyst)

-

Secondary amine (e.g., pyrrolidine)

-

Toluene (solvent)

-

Dichloromethane (for extraction)

-

Hexanes-EtOAc (for column chromatography)

Procedure:

-

A mixture of sulfated zirconia (50 mg) and a secondary amine (0.1 mmol) in dry toluene (1 mL) is placed in a microwave tube equipped with a magnetic stirrer.

-

4-methylbenzaldehyde (1 mmol) and nitromethane (3 mmol) are added to the mixture.

-

The reaction mixture is heated under microwave irradiation (30 W) at 110 °C for 30 minutes.

-

After cooling, the sulfated zirconia is removed by centrifugation and washed with dichloromethane.

-

The combined organic extracts are evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes-EtOAc) to yield the (E)-isomer.

To obtain a mixture of (E) and (Z) isomers, modifications to the reaction conditions, such as using a different base or solvent system and varying the temperature, would be necessary. The separation of the isomers would then be achieved through careful column chromatography.

Spectroscopic Characterization

The differentiation between the (E) and (Z) isomers of 4-Methyl-β-methyl-β-nitrostyrene relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the vinylic proton and the β-methyl protons will be diagnostic in distinguishing the (E) and (Z) isomers.

-

For the (E)-isomer: The vinylic proton is expected to appear at a specific chemical shift, and the protons of the β-methyl group will have a characteristic chemical shift.

-

For the (Z)-isomer: Due to the different spatial arrangement, the chemical shifts of the vinylic proton and the β-methyl protons are expected to be different from those of the (E)-isomer. The Nuclear Overhauser Effect (NOE) can be a powerful tool to definitively assign the stereochemistry. Irradiation of the β-methyl group in the (Z)-isomer should show an NOE enhancement of the ortho-protons of the 4-methylphenyl ring.

Table 1: Representative ¹H NMR Data for a Related Compound: (E)-1-methyl-4-(2-nitrovinyl)benzene [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.36 | s | - |

| Ar-H | 7.29 | d | 8.0 |

| Ar-H | 7.74 | d | 8.0 |

| =CH | 8.08 | d | 13.6 |

| =CH | 8.17 | d | 13.6 |

Note: This data is for a compound lacking the β-methyl group and should be used as a general reference only.

Biological Activity

Several studies have highlighted the biological potential of β-nitrostyrene derivatives. The introduction of a β-methyl group has been reported to enhance the antimicrobial and anticancer activities of these compounds.

Antimicrobial Activity

Research has shown that β-methyl-β-nitrostyrene analogues exhibit greater antibacterial activity compared to their counterparts without the β-methyl group. This enhanced activity is observed against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Certain β-nitrostyrene derivatives have demonstrated the ability to suppress cell proliferation and induce apoptosis in various cancer cell lines. While specific data for the individual isomers of 4-Methyl-β-methyl-β-nitrostyrene is not available, a related compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, has been shown to inhibit tumorigenesis in colorectal cancer cells through the induction of ROS-mediated DNA damage and mitochondrial dysfunction.

Potential Signaling Pathway Involvement in Anticancer Activity

Caption: A potential signaling pathway for the anticancer activity of β-nitrostyrene derivatives.

Conclusion

The (E/Z)-isomerism of 4-Methyl-β-methyl-β-nitrostyrene presents a compelling area for further research, particularly in the context of drug discovery. The synthesis of this compound via the Henry reaction allows for the potential generation of both isomers, which can likely be separated chromatographically. The distinct stereochemistry of the (E) and (Z) isomers is expected to lead to differential biological activities, underscoring the importance of stereoselective synthesis and separation for detailed pharmacological evaluation. Future studies should focus on developing stereoselective synthetic methods, comprehensive spectroscopic characterization of both isomers, and a thorough investigation of their individual biological activities and mechanisms of action. This will provide a clearer understanding of the structure-activity relationships and the therapeutic potential of this promising class of compounds.

References

Spectroscopic Profile of 4-Methyl-β-methyl-β-nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-β-methyl-β-nitrostyrene, a compound of interest in organic synthesis and potential pharmaceutical development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-β-methyl-β-nitrostyrene and its close structural analog, trans-4-Methyl-β-nitrostyrene. This information is crucial for substance identification, purity assessment, and structural elucidation.

Note on NMR Data: Experimental ¹H and ¹³C NMR data for 4-Methyl-β-methyl-β-nitrostyrene were not available in the cited literature. The data presented below is for the closely related compound, trans-4-Methyl-β-nitrostyrene, and is provided for comparative purposes.

Table 1: ¹H NMR Data of trans-4-Methyl-β-nitrostyrene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.99 | d | 13.6 | 1H, Ar-CH= |

| 7.57 | d | 13.6 | 1H, =CH-NO₂ |

| 7.45 | d | 8.1 | 2H, Ar-H |

| 7.27 | d | 8.1 | 2H, Ar-H |

| 2.41 | s | - | 3H, Ar-CH₃ |

Table 2: ¹³C NMR Data of trans-4-Methyl-β-nitrostyrene

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Ar-C-CH₃ |

| 139.4 | Ar-CH= |

| 137.2 | =CH-NO₂ |

| 130.1 | Ar-C |

| 129.8 | Ar-CH |

| 127.9 | Ar-CH |

| 21.6 | Ar-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data of 4-Methyl-β-methyl-β-nitrostyrene[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1640 | C=C Stretch (alkene) |

| ~1510 | N-O Asymmetric Stretch (nitro group) |

| ~1340 | N-O Symmetric Stretch (nitro group) |

| ~820 | C-H Bend (p-substituted benzene) |

Table 4: Mass Spectrometry (MS) Data of 4-Methyl-β-methyl-β-nitrostyrene[2]

| m/z | Relative Intensity | Assignment |

| 177 | ~60% | [M]⁺ (Molecular Ion) |

| 131 | ~100% | [M - NO₂]⁺ |

| 115 | ~40% | [M - NO₂ - CH₃ - H]⁺ |

| 91 | ~30% | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are adaptable for the analysis of 4-Methyl-β-methyl-β-nitrostyrene and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows.[1]

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methyl-β-methyl-β-nitrostyrene.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of 4-Methyl-β-methyl-β-nitrostyrene via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-β-methyl-β-nitrostyrene, a valuable chemical intermediate, utilizing the Henry (nitroaldol) reaction. The document details the underlying reaction mechanism, experimental protocols, and comparative quantitative data to support research and development activities.

Introduction: The Henry Reaction in Nitrostyrene Synthesis

The Henry reaction, first discovered by Louis Henry in 1895, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol.[1][2] This reaction is analogous to the aldol condensation and is often referred to as a nitroaldol reaction.[1]

The products of the Henry reaction are highly versatile synthetic intermediates.[1][2] The resulting β-nitro alcohols can be readily dehydrated to yield nitroalkenes, reduced to form β-amino alcohols, or oxidized to α-nitro ketones.[1][2] The synthesis of substituted β-nitrostyrenes is of particular interest as these compounds are precursors for a wide range of pharmaceuticals and other fine chemicals.

This guide focuses specifically on the synthesis of 4-Methyl-β-methyl-β-nitrostyrene. This is achieved through the Henry condensation of 4-methylbenzaldehyde with nitroethane, followed by in-situ dehydration of the β-nitro alcohol intermediate to yield the target nitroalkene.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds in a two-stage mechanism within a one-pot reaction. First is the base-catalyzed nitroaldol addition, followed by dehydration to form the stable conjugated nitroalkene.

The general laboratory procedure follows a logical sequence from reaction setup to product isolation and purification.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted β-methyl-β-nitrostyrenes and is directly applicable for the target compound.[3][4]

3.1 Materials and Equipment

-

Reactants: 4-methylbenzaldehyde, Nitroethane, Ammonium acetate (NH₄OAc), Glacial acetic acid

-

Solvents: Ethyl acetate (for extraction/TLC), Ethanol (for recrystallization), Deionized water

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Stir bar, Beakers, Buchner funnel, Filtration flask, Standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel)

3.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid (e.g., 20 mL).

-

To the stirred solvent, add ammonium acetate (2.4 eq).

-

Add nitroethane (6.9 eq), followed by 4-methylbenzaldehyde (1 eq).

-

Heating and Reflux: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring.[3]

-

Maintain the reflux for 5-6 hours. The reaction progress should be monitored by TLC by observing the disappearance of the 4-methylbenzaldehyde spot.[3][4]

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing ice water. A yellow solid should precipitate.

-

Stir the aqueous mixture for an additional 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral.

-

Purify the crude 4-Methyl-β-methyl-β-nitrostyrene by recrystallization from hot ethanol to yield a yellow crystalline solid.

-

Drying and Analysis: Dry the purified product under vacuum. Determine the final yield and characterize the compound using appropriate analytical techniques (NMR, FT-IR, MS).

Quantitative Data

The reaction conditions and yields are influenced by the specific reagents and catalysts employed. The following tables summarize relevant quantitative data.

Table 1: Reaction Parameters for 4-Methyl-β-methyl-β-nitrostyrene Synthesis

| Parameter | Value / Compound | Molar Ratio (eq) |

| Aldehyde | 4-Methylbenzaldehyde | 1 |

| Nitroalkane | Nitroethane | ~6.9 |

| Catalyst | Ammonium Acetate | ~2.4 |

| Solvent | Glacial Acetic Acid | - |

| Temperature | 100-110 °C | - |

| Reaction Time | 5 - 6 hours | - |

Data adapted from a general procedure for para-substituted β-nitrostyrenes.[3]

Table 2: Comparative Yields for Henry Reaction of Substituted Benzaldehydes with Nitroethane

| Aldehyde Substituent (para-) | Catalyst System | Reaction Time (h) | Yield (%) | Reference |

| -H (Benzaldehyde) | Cu(II)-MOF | 24 | 82 | [5] |

| -CH₃ (p-Tolualdehyde) | Imidazole | 3 | 15 | [6] |

| -OCH₃ (p-Anisaldehyde) | Cu(II)-MOF | 24 | 27 | [5] |

| -Cl (p-Chlorobenzaldehyde) | Cu(II)-MOF | 24 | 85 | [5] |

| -NO₂ (p-Nitrobenzaldehyde) | Cu(II)-MOF | 24 | 95 | [5] |

Note: The data in Table 2 illustrates the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as the methyl (-CH₃) and methoxy (-OCH₃) groups, tend to decrease the reaction rate and yield compared to electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂).[5][6]

Safety and Handling

-

Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitroethane: Flammable and harmful. Avoid inhalation and skin contact.

-

4-Methylbenzaldehyde: Irritant. Handle with care.

-

The reaction should be conducted in a well-ventilated area, preferably a fume hood. Always perform a thorough risk assessment before beginning any experimental work.

Conclusion

The Henry reaction provides an effective and straightforward method for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene from 4-methylbenzaldehyde and nitroethane. By using a catalyst such as ammonium acetate in acetic acid, the reaction proceeds as a one-pot condensation and dehydration to directly afford the desired nitroalkene. Understanding the reaction mechanism and the influence of electronic effects on the aromatic aldehyde allows for the optimization of reaction conditions to achieve desired yields for this and other valuable nitrostyrene derivatives.

References

In-Depth Technical Guide to the Physical Characteristics of 4-Methyl-β-methyl-β-nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-β-methyl-β-nitrostyrene is a substituted nitrostyrene, a class of organic compounds recognized for their diverse biological activities and as versatile intermediates in organic synthesis. The presence of the nitro group in conjugation with the styrene backbone imparts unique electronic properties, making these compounds valuable for further chemical modifications and potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical characteristics of 4-Methyl-β-methyl-β-nitrostyrene, detailed experimental protocols for their determination, and insights into a potential biological signaling pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Methyl-β-methyl-β-nitrostyrene are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.2 g/mol | [1][2] |

| Melting Point | 51-53 °C | [3] |

| Appearance | Likely a crystalline solid | Inferred from melting point |

| CAS Number | 52287-56-6 | [1][2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical characteristics of solid organic compounds like 4-Methyl-β-methyl-β-nitrostyrene.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry 4-Methyl-β-methyl-β-nitrostyrene is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The capillary tube is inverted and gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then reduced to 1-2 °C per minute for accurate determination).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Approximately 10-20 mg of 4-Methyl-β-methyl-β-nitrostyrene is placed into a small test tube.

-

A small volume (e.g., 0.5 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

If the solid has not dissolved, the mixture can be gently warmed to assess temperature effects on solubility.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent. For quantitative analysis, a known mass of the compound is added to a known volume of solvent until saturation is reached, and the concentration is determined.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 4-Methyl-β-methyl-β-nitrostyrene, the thin-film or KBr pellet method is commonly employed.

Thin-Film Method:

-

A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The IR spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound.

Electron Ionization (EI) Method:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam.

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.

Potential Biological Signaling Pathway

While a specific signaling pathway for 4-Methyl-β-methyl-β-nitrostyrene has not been definitively elucidated in the available literature, studies on related β-nitrostyrene derivatives suggest potential mechanisms of action, including antibacterial, antifungal, and anticancer activities.[3][4][5] A prominent mechanism of cytotoxicity for this class of compounds involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[6][7]

The overproduction of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids. This can trigger the intrinsic apoptotic pathway, a highly regulated process of programmed cell death.

Another potential mechanism of action for nitrostyrene derivatives is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[8] PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity. By inhibiting PTP1B, these compounds could enhance insulin signaling.

Conclusion

4-Methyl-β-methyl-β-nitrostyrene is a compound with defined physical characteristics that make it amenable to standard laboratory procedures for characterization and handling. While specific data on some of its properties, such as boiling point and solubility, are yet to be fully documented, established protocols can be readily applied. The biological activity of its parent class of compounds, nitrostyrenes, suggests that 4-Methyl-β-methyl-β-nitrostyrene may exhibit interesting pharmacological effects, potentially through the induction of ROS-mediated apoptosis or the inhibition of key signaling enzymes like PTP1B. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of PTP1B Promotes M2 Polarization via MicroRNA-26a/MKP1 Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 4-Methyl-beta-methyl-beta-nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-beta-methyl-beta-nitrostyrene is a substituted nitrostyrene derivative of interest in medicinal chemistry and drug development due to the known biological activities of this class of compounds. Understanding the chemical stability and degradation profile of this molecule is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. It outlines detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations and presents potential degradation pathways. Furthermore, this guide explores the biological implications of the compound, with a focus on its interaction with key signaling pathways relevant to drug action and development.

Introduction

Substituted nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the vinyl carbon of a styrene backbone. These molecules have garnered significant attention in the field of drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, the subject of this guide, is a promising derivative with potential therapeutic applications.

The stability of a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] This information is crucial for developing stable formulations, establishing appropriate storage conditions, and designing stability-indicating analytical methods.[3]

This guide serves as a technical resource for researchers and scientists, offering a detailed examination of the stability and degradation of this compound. It provides standardized experimental protocols for assessing its stability under various stress conditions, summarizes potential quantitative outcomes, and discusses the potential degradation pathways. Additionally, it delves into the known biological activities of related nitrostyrene derivatives, providing context for the potential mechanisms of action of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and degradation behavior.

| Property | Value | Reference |

| Chemical Name | 1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene | [4] |

| Synonyms | 4-Methyl-β-methyl-β-nitrostyrene, 1-(p-tolyl)-2-nitropropene | [4] |

| CAS Number | 52287-56-6 | [4] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| Appearance | Solid (predicted) | [1] |

| Storage Temperature | 2-8°C (recommended for related compounds) | [1] |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are conducted to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[5] The goal is to generate degradation products to a target level, typically 5-20%, to facilitate the development of stability-indicating analytical methods and to elucidate degradation pathways.[6]

General Considerations

-

Starting Material: Use a single, well-characterized batch of this compound.

-

Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

-

Analytical Method: A validated stability-indicating HPLC method is required to separate and quantify the parent compound and its degradation products.[7][8][9][10]

Hydrolytic Degradation (Acid and Base)

Objective: To assess the susceptibility of the compound to hydrolysis across a range of pH values.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare solutions of 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl in a 1:1 ratio.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH in a 1:1 ratio.

-

Neutral Hydrolysis: Mix the stock solution with purified water in a 1:1 ratio.

-

-

Incubation:

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Preparation for Analysis:

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

-

Oxidative Degradation

Objective: To evaluate the compound's sensitivity to oxidation.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) as described above.

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂).

-

-

Stress Conditions:

-

Mix the stock solution with the 3% H₂O₂ solution in a 1:1 ratio.

-

-

Incubation:

-

Incubate the solution at room temperature (25°C).

-

Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Preparation for Analysis:

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure.

Protocol:

-

Sample Preparation:

-

Expose the solid drug substance directly to light.

-

Prepare a solution of the drug substance (e.g., 1 mg/mL in acetonitrile/water) and expose it to light.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Stress Conditions:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

-

Analysis:

-

Analyze the samples after the exposure period.

-

Thermal Degradation

Objective: To assess the impact of heat on the drug substance.

Protocol:

-

Sample Preparation:

-

Place the solid drug substance in a controlled temperature chamber.

-

-

Stress Conditions:

-

Expose the sample to a temperature of 80°C.

-

Collect samples at various time points (e.g., 24, 48, 72 hours).

-

-

Analysis:

-

Dissolve the solid sample in a suitable solvent and dilute to the target concentration for HPLC analysis.

-

Stability and Degradation Profile: Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from the forced degradation studies. The data is presented as the percentage of the parent compound remaining and the percentage of total degradation products formed over time.

Table 1: Hydrolytic Degradation of this compound at 60°C

| Time (hours) | % Parent Remaining (0.1 N HCl) | % Total Degradants (0.1 N HCl) | % Parent Remaining (0.1 N NaOH) | % Total Degradants (0.1 N NaOH) | % Parent Remaining (Water) | % Total Degradants (Water) |

| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |

| 2 | 98.5 | 1.5 | 92.1 | 7.9 | 99.8 | 0.2 |

| 4 | 96.2 | 3.8 | 85.3 | 14.7 | 99.5 | 0.5 |

| 8 | 92.8 | 7.2 | 74.9 | 25.1 | 99.1 | 0.9 |

| 12 | 89.5 | 10.5 | 66.2 | 33.8 | 98.7 | 1.3 |

| 24 | 82.1 | 17.9 | 51.8 | 48.2 | 97.5 | 2.5 |

Table 2: Oxidative, Photolytic, and Thermal Degradation of this compound

| Stress Condition | Duration | % Parent Remaining | % Total Degradants |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | 94.3 | 5.7 |

| Photolytic (ICH Q1B) | - | 88.9 | 11.1 |

| Thermal (80°C, solid state) | 72 hours | 96.5 | 3.5 |

Potential Degradation Pathways

Based on the chemical structure of this compound and known reactivity of nitrostyrenes, several degradation pathways can be postulated.

-

Hydrolysis: Under basic conditions, the nitroalkene moiety is susceptible to Michael addition of a hydroxide ion, which could be followed by retro-aldol-type reactions, potentially leading to the formation of 4-methylbenzaldehyde and nitroethane. Acidic conditions might lead to hydration of the double bond.

-

Oxidation: The double bond is a likely site for oxidative cleavage, potentially yielding 4-methylbenzaldehyde. The methyl group on the benzene ring could also be oxidized to a carboxylic acid under harsh conditions.

-

Photodegradation: Nitrostyrenes are known to undergo photochemical reactions.[11] Upon UV irradiation, cis-trans isomerization is a common process.[12] Additionally, photorearrangement to form oximes and fragmentation to aldehydes and other products can occur.[11]

-

Thermal Degradation: At elevated temperatures, polymerization or decomposition could occur. The degradation of polystyrene, a related structure, is known to produce styrene monomers and oligomers at high temperatures.[13][14]

Caption: Potential degradation pathways of this compound.

Biological Context and Signaling Pathways

Nitrostyrene derivatives have been shown to exert a range of biological effects, which are important to consider in the context of drug development. The parent compound and its degradation products could potentially modulate cellular signaling pathways.

Inhibition of NF-κB Signaling

Studies on related nitrostyrene derivatives have demonstrated their ability to inhibit the tumor necrosis factor-alpha (TNFα)-activated NF-κB signaling pathway.[15] This inhibition can occur through the interaction with truncated retinoid X receptor alpha (tRXRα), preventing its interaction with TRAF2 and subsequent ubiquitination of RIP1, a key step in NF-κB activation.[15] The nitro group appears to be crucial for this activity.[15]

Caption: Inhibition of the NF-κB signaling pathway by nitrostyrene derivatives.

Induction of Reactive Oxygen Species (ROS) and DNA Damage

Certain β-nitrostyrene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[16][17][18] This increase in intracellular ROS can lead to DNA damage and mitochondrial dysfunction, ultimately triggering programmed cell death.[16][18] The anticancer effects of some derivatives have been linked to the activation of the MEK/ERK signaling pathway, which, when over-activated, can suppress cell cycle progression.[5][18]

Caption: ROS-mediated induction of apoptosis by β-nitrostyrene derivatives.

Conclusion

This technical guide provides a framework for understanding the stability and degradation of this compound. The provided experimental protocols for forced degradation studies offer a starting point for researchers to assess the intrinsic stability of this compound. The hypothetical quantitative data and postulated degradation pathways highlight the importance of thorough analytical characterization. Furthermore, the exploration of relevant biological signaling pathways, such as NF-κB and ROS-mediated apoptosis, underscores the potential therapeutic relevance of this class of molecules and provides a rationale for further investigation. A comprehensive understanding of both the chemical stability and biological activity is essential for the successful development of this compound as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CIS-4-METHOXY-BETA-METHYL-BETA-NITRO-STYRENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] New aspects of photodegradation and photooxidation of polystyrene | Semantic Scholar [semanticscholar.org]

- 15. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic β-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene (CAS 52287-56-6)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-Methyl-β-methyl-β-nitrostyrene, identified by CAS number 52287-56-6. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identifiers

4-Methyl-β-methyl-β-nitrostyrene is a substituted nitrostyrene derivative. Its fundamental chemical and physical properties are summarized in the table below. The compound typically appears as a white to light-yellow crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 52287-56-6 | [1][2] |

| IUPAC Name | 1-Methyl-4-[(1Z)-2-nitro-1-propenyl]benzene | [1] |

| Synonyms | trans-4-Methyl-β-methyl-β-nitrostyrene, 4-Methylphenylnitropropene | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | 282.7 °C at 760 mmHg | [1] |

| Appearance | White to light-yellow crystalline solid | [3] |

Synthesis and Purification

The primary synthetic route to β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde. For 4-Methyl-β-methyl-β-nitrostyrene, the precursors would be p-tolualdehyde and nitroethane.

General Experimental Protocol for Synthesis (Henry Reaction)

Materials:

-

p-Tolualdehyde

-

Nitroethane

-

A primary amine catalyst (e.g., n-butylamine, methylamine, or ethylamine) or ammonium acetate

-

A suitable solvent (e.g., methanol, ethanol, or acetic acid)

-

Hydrochloric acid (for workup)

-

Ice

Procedure:

-

Dissolve p-tolualdehyde and nitroethane in the chosen solvent within a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the mixture in an ice bath.

-

Slowly add the base catalyst to the reaction mixture while maintaining a low temperature (typically below 20°C) to control the exothermic reaction.

-

After the addition of the catalyst, allow the reaction to stir at room temperature for several hours to days, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically acidified with a dilute solution of hydrochloric acid to precipitate the crude product.

-

The crude 4-Methyl-β-methyl-β-nitrostyrene is then collected by filtration.

Purification

The crude product can be purified by recrystallization. A common solvent for recrystallization of nitrostyrenes is hot ethanol. The solid is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration.

Caption: General workflow for the synthesis and purification of 4-Methyl-β-methyl-β-nitrostyrene.

Spectroscopic Data

An infrared (IR) spectrum for 4-Methyl-β-methyl-β-nitrostyrene is available in the NIST WebBook.[4][5] This can be used for the identification and characterization of the synthesized compound. While specific NMR data for this compound was not found in the searched literature, spectroscopic analysis of similar compounds like trans-β-Methyl-β-nitrostyrene has been reported and can serve as a reference.[6]

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of 4-Methyl-β-methyl-β-nitrostyrene (CAS 52287-56-6) are not extensively documented in the available literature. However, the broader class of β-nitrostyrene derivatives has been investigated for various pharmacological activities, suggesting potential areas of research for this specific compound.

Anticancer Activity of β-Nitrostyrene Derivatives

Several studies have demonstrated the potential of β-nitrostyrene derivatives as anticancer agents.[7][8] For instance, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene has been shown to inhibit tumorigenesis in colorectal cancer cells.[7][8] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[7][8]

Antibacterial and Antifungal Activity of β-Nitrostyrene Derivatives

β-Nitrostyrene derivatives have also been reported to possess antibacterial and antifungal properties.[9][10][11] The presence of the nitro group and the conjugated double bond is believed to contribute to their antimicrobial effects. The β-methyl group in some derivatives has been observed to enhance antibacterial activity compared to their non-methylated counterparts.[9] Some studies suggest that these compounds may exert their effects by inhibiting protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.[12]

Postulated Signaling Pathway

Based on the known mechanisms of other anticancer β-nitrostyrene derivatives, a hypothetical signaling pathway for 4-Methyl-β-methyl-β-nitrostyrene in cancer cells can be proposed. It is crucial to note that this is a generalized pathway for illustrative purposes and requires experimental validation for this specific compound.

Caption: Postulated mechanism of action in cancer cells, based on related compounds.

Suppliers

4-Methyl-β-methyl-β-nitrostyrene (CAS 52287-56-6) is available from various chemical suppliers, typically for research and development purposes.

| Supplier | Location | Purity/Grades Offered |

| ChemWhat | - | - |

| ChemicalBook | - | - |

| Sigma-Aldrich | Global | 98% |

| Santa Cruz Biotechnology | Global | Research Grade |

Disclaimer: This list is not exhaustive and is based on publicly available information. Availability and purity may vary.

Conclusion

4-Methyl-β-methyl-β-nitrostyrene is a readily synthesizable compound with potential for further investigation, particularly in the areas of oncology and microbiology, given the established biological activities of related β-nitrostyrene derivatives. While specific experimental data on its biological effects and detailed synthesis protocols are currently limited in the public domain, this guide provides a solid foundation for researchers interested in exploring its properties and potential applications. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 4-METHYL-BETA-METHYL-BETA-NITROSTYRENE | 52287-56-6 [chemicalbook.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]

- 5. 4-Methyl-β-methyl-β-nitrostyrene [webbook.nist.gov]

- 6. trans-b-Methyl-b-nitrostyrene 99 705-60-2 [sigmaaldrich.com]

- 7. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Starting materials for 4-Methyl-beta-methyl-beta-nitrostyrene synthesis

An In-depth Technical Guide to the Synthesis of 4-Methyl-β-methyl-β-nitrostyrene

This guide provides a comprehensive overview of the synthesis of 4-Methyl-β-methyl-β-nitrostyrene, a valuable chemical intermediate. The primary focus is on the Henry reaction, a classic and efficient method for its preparation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthesis Route: The Henry Reaction

The most common and established method for synthesizing β-nitrostyrenes, including 4-Methyl-β-methyl-β-nitrostyrene, is the Henry reaction, also known as the nitroaldol reaction.[1] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1][2] In this specific synthesis, the key starting materials are p-tolualdehyde (4-methylbenzaldehyde) and nitroethane .

The reaction proceeds in two main stages:

-

Nitroaldol Addition : A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde to form a β-nitro alkoxide intermediate. Protonation of this intermediate yields a β-nitro alcohol.

-

Dehydration : The β-nitro alcohol intermediate is subsequently dehydrated, typically under the reaction conditions, to yield the final product, 4-Methyl-β-methyl-β-nitrostyrene, which is a conjugated nitroalkene.[1]

Starting Materials and Reagents

The primary reactants and a common catalytic system for this synthesis are detailed below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| p-Tolualdehyde | C₈H₈O | 120.15 | Aldehyde | 104-87-0 |

| Nitroethane | C₂H₅NO₂ | 75.07 | Nitroalkane | 79-24-3 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Catalyst | 631-61-8 |

| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Catalyst | 64-19-7 |

Experimental Protocol: Ammonium Acetate Catalysis

This protocol is a representative procedure for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene based on the Henry condensation method using ammonium acetate as a catalyst.[3]

Materials:

-

p-Tolualdehyde

-

Nitroethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ice water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolualdehyde (1 equivalent) and glacial acetic acid.

-

Addition of Reagents : To the stirred solution, add ammonium acetate (approximately 1.5-2.5 equivalents) and then nitroethane (approximately 1.5-2.0 equivalents).

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain this temperature for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation : After the reaction is complete, allow the mixture to cool slightly and then pour it into a beaker containing ice water. The crude product will precipitate as a yellow solid.

-

Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and salts.

-

Purification : The crude 4-Methyl-β-methyl-β-nitrostyrene can be purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

-

Drying : Dry the purified crystals under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the key physicochemical properties of the final product, 4-Methyl-β-methyl-β-nitrostyrene.

| Property | Value | Reference(s) |

| Chemical Name | 1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene | [4] |

| CAS Number | 29816-55-5, 52287-56-6 | [4][5] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |

| Molecular Weight | 177.2 g/mol | [4][5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 51-55 °C | [4][6] |

| Boiling Point | 135-139 °C @ 10 Torr | [4] |

| Expected Yield | 70-85% (Typical for similar reactions) |

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the general laboratory workflow for the synthesis.

Caption: Mechanism of the Henry reaction for 4-Methyl-β-methyl-β-nitrostyrene synthesis.

Caption: General experimental workflow for the synthesis of 4-Methyl-β-methyl-β-nitrostyrene.

References

Reaction mechanism of p-tolualdehyde with nitroethane

An In-depth Technical Guide on the Reaction Mechanism of p-Tolualdehyde with Nitroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between p-tolualdehyde and nitroethane, a classic example of the Henry (or nitroaldol) reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This reaction yields β-nitro alcohol scaffolds, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals, including β-amino alcohols and α-hydroxy carboxylic acids.[1][3] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction

The Henry reaction, discovered by Louis Henry in 1895, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][4] The reaction of p-tolualdehyde with nitroethane is a specific instance of this reaction, resulting in the formation of 2-nitro-1-(p-tolyl)propan-1-ol. The presence of the methyl group on the aromatic ring of p-tolualdehyde influences the electronic properties of the carbonyl group, affecting its reactivity.[5] The products of this reaction are versatile synthetic intermediates, owing to the facile transformation of the nitro group into other functionalities.[1][3]

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism involving the following key steps:

-

Deprotonation: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[3]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of p-tolualdehyde, leading to the formation of a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 2-nitro-1-(p-tolyl)propan-1-ol.[3]

All steps in the Henry reaction are reversible.[1]

Caption: Mechanism of the Henry reaction between p-tolualdehyde and nitroethane.

Catalysis

The Henry reaction can be catalyzed by a variety of bases, ranging from simple inorganic bases like sodium hydroxide to more complex organic bases and metal complexes.

-

Base Catalysis: Traditional methods employ alkali metal hydroxides, carbonates, or amines.[3][7] The choice of base can influence the reaction rate and selectivity.

-

Metal-Based Catalysis: Lewis acid metal catalysts, such as copper(II) acetate in complex with chiral ligands, have been shown to be highly effective, particularly for asymmetric synthesis, providing high yields and enantioselectivities.[8] The use of such catalysts allows for the production of specific stereoisomers, which is of significant interest in drug development.[3]

Quantitative Data

The yield and stereoselectivity of the Henry reaction are highly dependent on the catalyst, solvent, and reaction conditions. Below is a summary of representative data for the reaction of aromatic aldehydes with nitroalkanes.

| Aldehyde | Nitroalkane | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| p-Tolualdehyde | Nitroethane | Ethylenediamine | Ethanol | 20 | 80 | 86.6 | [9] |

| Benzaldehyde | Nitroethane | Triethylamine | - | 2.7 | -10 | 96.9 | [10] |

| 2-Nitrobenzaldehyde | Nitromethane | L4-Cu(OAc)₂·H₂O | Ethanol | 24 | 25 | 99 | [8] |

| Aromatic Aldehydes | Nitromethane | Quinine derivatives | Toluene | - | - | up to 99 | [1] |

Experimental Protocols

The following are representative experimental protocols for conducting the Henry reaction.